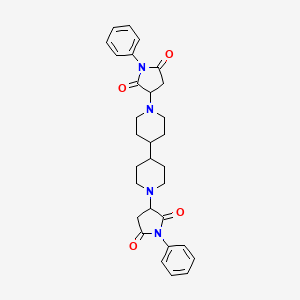
3,3'-(4,4'-Bipiperidine-1,1'-diyl)bis(1-phenylpyrrolidine-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) is a complex organic compound characterized by its unique structure, which includes two piperidine rings connected by a bipiperidine linkage and two phenylpyrrolidine-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) typically involves the reaction of 4,4’-bipiperidine with 1-phenylpyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific mechanical or electronic properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone
- 3,3’-(4,4’-Biphenyldiyldi-2,1-diazenediyl)bis(4-amino-1-naphthalenesulfonic acid)
- 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-cyclopentyl-1-phenyl-1,2-propanediol)
Uniqueness: What sets 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) apart from similar compounds is its specific combination of piperidine and phenylpyrrolidine-dione groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C30H34N4O4 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-[4-[1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperidin-4-yl]piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H34N4O4/c35-27-19-25(29(37)33(27)23-7-3-1-4-8-23)31-15-11-21(12-16-31)22-13-17-32(18-14-22)26-20-28(36)34(30(26)38)24-9-5-2-6-10-24/h1-10,21-22,25-26H,11-20H2 |
InChI Key |
BLYAALBYUKFIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4)C5CC(=O)N(C5=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052004.png)

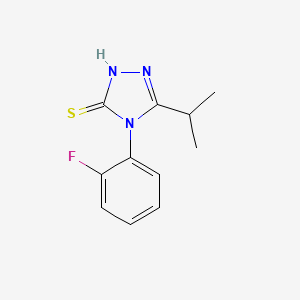
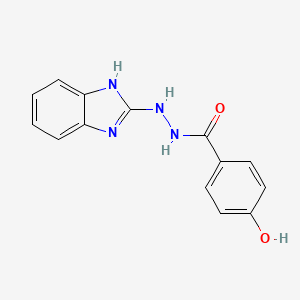
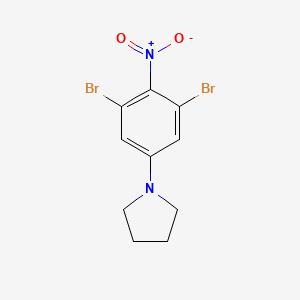
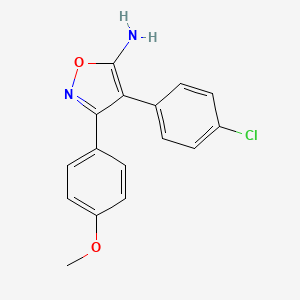
![Prop-2-en-1-yl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11052051.png)

![Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11052055.png)
![9-chloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11052059.png)
![2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11052062.png)
![7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline](/img/structure/B11052070.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11052084.png)
![2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B11052090.png)
